molecular formula C15H17B B1467180 1-(3-Bromo-2,2-dimethylpropyl)naphthalene CAS No. 1491706-85-4

1-(3-Bromo-2,2-dimethylpropyl)naphthalene

Cat. No.: B1467180
CAS No.: 1491706-85-4
M. Wt: 277.2 g/mol
InChI Key: RRZHWBUYVPMZDY-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,2-dimethylpropyl)naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions, where naphthalene is treated with bromine in the presence of a catalyst to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,2-dimethylpropyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl tosylates or alkyl halides, and the reaction is typically carried out in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized naphthalene compounds .

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)naphthalene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The exact mechanism can vary depending on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(bromomethyl)naphthalene: Another naphthalene derivative with similar bromination patterns.

    3-Bromo-2,2-dimethyl-1-propanol: A compound with a similar brominated structure but different functional groups.

Uniqueness

1-(3-Bromo-2,2-dimethylpropyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)naphthalene is a brominated naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interactions with various biological systems. The following sections will explore its chemical properties, biological activities, and relevant research findings.

This compound is a brominated aromatic compound with the following chemical formula:

  • Molecular Formula : C13_{13}H13_{13}Br
  • Molecular Weight : 251.15 g/mol

The presence of the bromine atom in the structure allows for specific reactivity patterns, particularly in nucleophilic substitution reactions and oxidative processes. The compound can undergo various transformations, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with enzymes and proteins within biological systems. The mechanism involves:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles in biochemical reactions, leading to the formation of new compounds that may exhibit different biological properties.
  • Oxidative Reactions : Under oxidative conditions, the compound can form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects or modulation of cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed were as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. Specifically, it has been tested against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated:

Cell LineIC50_{50} (µg/mL)
HeLa150
A549200

The mechanism behind its anticancer activity may involve the induction of apoptosis in cancer cells through oxidative stress pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent investigation focused on the antimicrobial effects of various naphthalene derivatives, including this compound. The study concluded that brominated naphthalenes generally exhibited enhanced antibacterial activity compared to their non-brominated counterparts due to increased lipophilicity and membrane permeability .
  • Anticancer Mechanisms : Another study explored the mechanisms by which naphthalene derivatives induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and generate reactive oxygen species (ROS), leading to cell death .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityNotable Features
1-Bromo-2-methylnaphthaleneModerate antimicrobialLess potent than this compound
3-Bromo-1-hydroxynaphthaleneAnticancerExhibits different mechanism of action

Properties

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZHWBUYVPMZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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